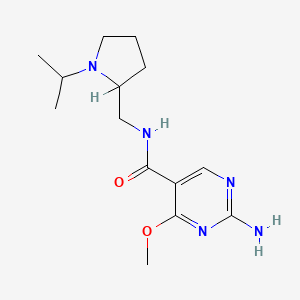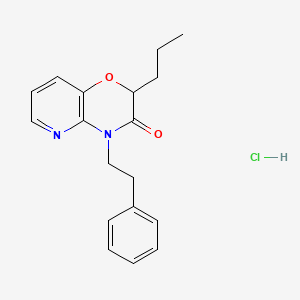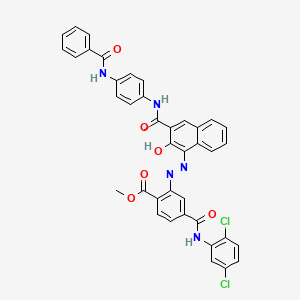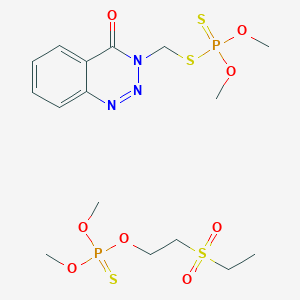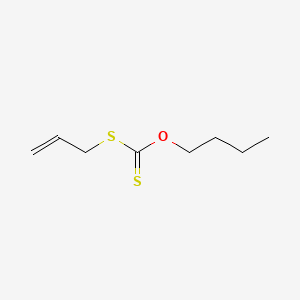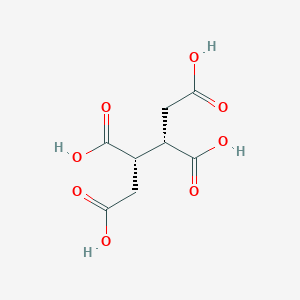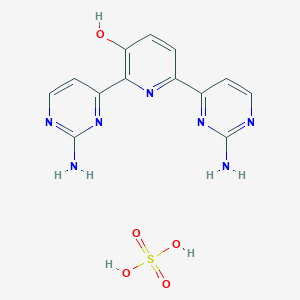
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex chemical compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves several steps. The synthetic routes typically include the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it can be used to study enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of target molecules. The molecular targets and pathways involved in its action are still being studied, but they likely include enzymes, proteins, and other biomolecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt stands out due to its unique structure and reactivity Similar compounds include other hydroxylamine derivatives and sulfonic acid derivatives, but this compound’s specific combination of functional groups gives it distinct properties
Propriétés
Numéro CAS |
134601-07-3 |
|---|---|
Formule moléculaire |
C15H17ClKN3O4S |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
potassium;[(Z)-(5-chloro-2-pentan-3-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C15H18ClN3O4S.K/c1-3-9(4-2)15-17-13-11(16)6-5-10-12(18-23-24(20,21)22)7-8-19(15)14(10)13;/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21,22);/q;+1/p-1/b18-12-; |
Clé InChI |
RCDAWFBGJQRJLH-UWRQUICRSA-M |
SMILES isomérique |
CCC(CC)C1=NC2=C(C=CC\3=C2N1CC/C3=N/OS(=O)(=O)[O-])Cl.[K+] |
SMILES canonique |
CCC(CC)C1=NC2=C(C=CC3=C2N1CCC3=NOS(=O)(=O)[O-])Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


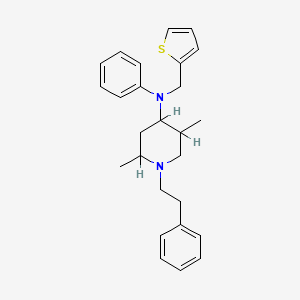
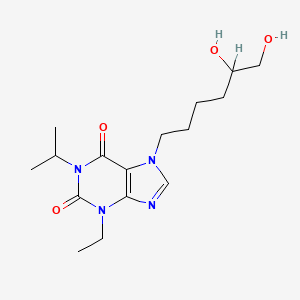
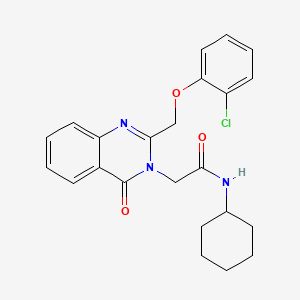
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

